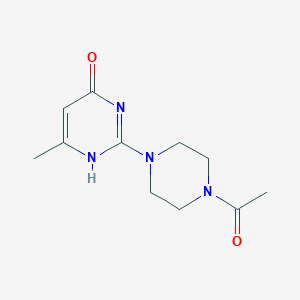
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have a high affinity for the Bruton’s tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) signaling. The inhibition of BTK by TAK-659 has been shown to have potential therapeutic applications in the treatment of various autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia.
Mecanismo De Acción
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is a selective inhibitor of BTK, which is a key enzyme involved in the signaling pathways of BCR and FcR signaling. BTK plays a critical role in B-cell development, activation, and proliferation. The inhibition of BTK by 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to suppress BCR and FcR signaling, resulting in the inhibition of B-cell activation and proliferation.
Biochemical and Physiological Effects
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been found to have potential therapeutic applications in various autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia. In preclinical studies, 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been shown to inhibit BTK activity in human B cells, resulting in the suppression of BCR and FcR signaling. This inhibition has been shown to have potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile in lab experiments include its high affinity for BTK, its selectivity for BTK over other kinases, and its potential therapeutic applications in various autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia. The limitations of using 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile in lab experiments include its potential toxicity, its limited solubility in water, and its potential interactions with other compounds.
Direcciones Futuras
For research on 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile include the investigation of its potential therapeutic applications in other autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia. Additionally, further studies are needed to determine the optimal dosage and administration of 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile, as well as its potential side effects and interactions with other compounds. Finally, the development of 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile analogs with improved solubility and selectivity for BTK may also be an area of future research.
Métodos De Síntesis
The synthesis of 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile involves the reaction of 6-chloro-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile with 4-tert-butylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a mixture of tetrahydrofuran and water under reflux conditions. The resulting product is then purified by column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been extensively studied for its potential therapeutic applications in various autoimmune diseases, B-cell malignancies, and chronic lymphocytic leukemia. In preclinical studies, 6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has been found to inhibit BTK activity in human B cells, resulting in the suppression of BCR and FcR signaling. This inhibition has been shown to have potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis.
Propiedades
Nombre del producto |
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile |
|---|---|
Fórmula molecular |
C16H17N3OS |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
6-(4-tert-butylphenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C16H17N3OS/c1-16(2,3)11-7-5-10(6-8-11)13-12(9-17)14(20)19-15(18-13)21-4/h5-8H,1-4H3,(H,18,19,20) |
Clave InChI |
PGBIDGBOMNRAIF-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SC)C#N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SC)C#N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-({[(2,6-dimethylpyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B253836.png)
![Dimethyl 3-methyl-5-{[([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B253837.png)
![N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B253838.png)
![Methyl 6-methyl-2-{[([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B253839.png)
![4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B253840.png)
![3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B253842.png)

![6-chloro-3-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B253846.png)
![N-[2-azepan-1-yl-2-(4-methylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B253847.png)
![N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}furan-2-carboxamide](/img/structure/B253848.png)
![N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide](/img/structure/B253851.png)

![6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253856.png)
